molecular formula C16H17N3O2 B5977308 2-(4-METHOXYANILINO)-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE

2-(4-METHOXYANILINO)-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE

Cat. No.: B5977308
M. Wt: 283.32 g/mol
InChI Key: HVSMJUGPDIGCOB-UHFFFAOYSA-N
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Description

2-(4-Methoxyanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide is a complex organic compound with a unique structure that includes a pyridine ring substituted with methoxy and methyl groups, as well as a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with a suitable pyridine derivative under controlled conditions to introduce the anilino group. Subsequent steps involve the introduction of methoxymethyl and methyl groups, followed by the addition of a cyanide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanide group to other functional groups such as amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-Methoxyanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(4-methoxyanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyanilino)-4-methyl-3-pyridyl cyanide
  • 2-(4-Methoxyanilino)-4-(methoxymethyl)-3-pyridyl cyanide
  • 2-(4-Methoxyanilino)-6-methyl-3-pyridyl cyanide

Uniqueness

Compared to similar compounds, 2-(4-methoxyanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide is unique due to the specific arrangement and combination of its functional groups. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-methoxyanilino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-8-12(10-20-2)15(9-17)16(18-11)19-13-4-6-14(21-3)7-5-13/h4-8H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSMJUGPDIGCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)NC2=CC=C(C=C2)OC)C#N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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